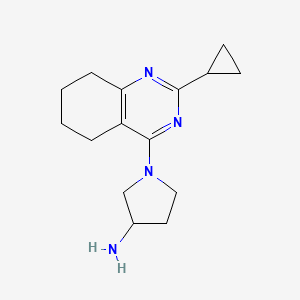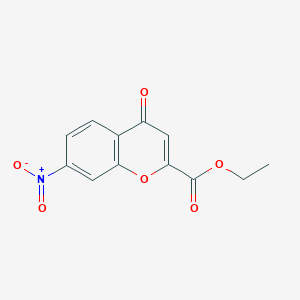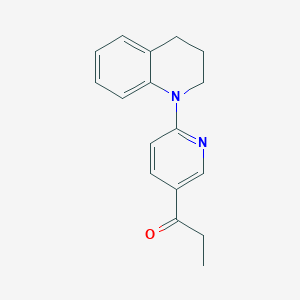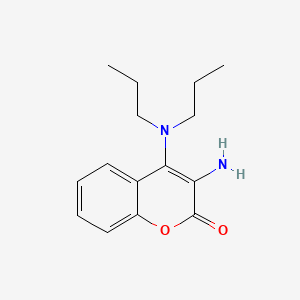![molecular formula C14H19N3S B11857216 1-Methyl-N-phenyl-4-thia-1,2-diazaspiro[4.5]dec-2-en-3-amine CAS No. 87976-10-1](/img/structure/B11857216.png)
1-Methyl-N-phenyl-4-thia-1,2-diazaspiro[4.5]dec-2-en-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-N-phenyl-4-thia-1,2-diazaspiro[45]dec-2-en-3-amine is a heterocyclic compound that features a unique spiro structure
Preparation Methods
The synthesis of 1-Methyl-N-phenyl-4-thia-1,2-diazaspiro[4.5]dec-2-en-3-amine typically involves the reaction of cyclic ketones with oxamic acid thiohydrazides. This method yields spiro-1,3,4-thiadiazolines in high yields . The reaction conditions often include the use of anhydrous toluene and acetyl chloride, with the mixture being heated until a solution forms and then cooled to room temperature .
Chemical Reactions Analysis
1-Methyl-N-phenyl-4-thia-1,2-diazaspiro[4.5]dec-2-en-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Methyl-N-phenyl-4-thia-1,2-diazaspiro[4.5]dec-2-en-3-amine has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of other heterocyclic compounds and as a building block for complex molecular structures.
Biology: The compound has shown potential as an antimicrobial and antiviral agent.
Mechanism of Action
The mechanism of action of 1-Methyl-N-phenyl-4-thia-1,2-diazaspiro[4.5]dec-2-en-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects . The exact molecular targets and pathways are still under investigation, but it is believed to involve the inhibition of key enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
1-Methyl-N-phenyl-4-thia-1,2-diazaspiro[4.5]dec-2-en-3-amine is unique due to its spiro structure, which imparts distinct chemical and biological properties. Similar compounds include:
1-Thia-4,8-diazaspiro[4.5]decan-3-one: Known for its anti-ulcer activity.
Spiro-1,3,4-thiadiazolines: These compounds have a wide spectrum of biological activity, including antidiabetic, anticancer, and anti-inflammatory properties.
The uniqueness of this compound lies in its specific molecular structure, which allows for a diverse range of applications and interactions .
Properties
CAS No. |
87976-10-1 |
|---|---|
Molecular Formula |
C14H19N3S |
Molecular Weight |
261.39 g/mol |
IUPAC Name |
4-methyl-N-phenyl-1-thia-3,4-diazaspiro[4.5]decan-2-imine |
InChI |
InChI=1S/C14H19N3S/c1-17-14(10-6-3-7-11-14)18-13(16-17)15-12-8-4-2-5-9-12/h2,4-5,8-9H,3,6-7,10-11H2,1H3,(H,15,16) |
InChI Key |
OOKPZEHNTXBVRZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2(CCCCC2)SC(=NC3=CC=CC=C3)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(10-Methoxy-5H-dibenzo[b,f]azepin-5-yl)ethanone](/img/structure/B11857162.png)







![3-(2-Hydrazinylthiazol-4-yl)-2-methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B11857196.png)

![8-Ethyl-1,3,4,6,7,8-hexahydro-4,6,6,8-tetramethylcyclopenta[G]-2-benzopyran](/img/structure/B11857209.png)


